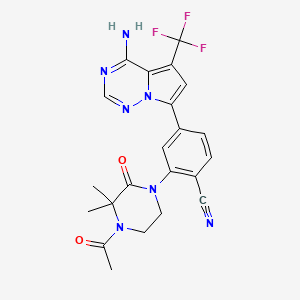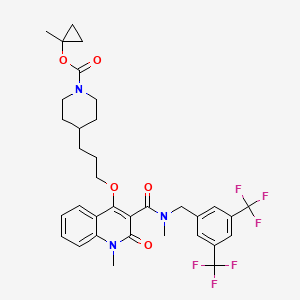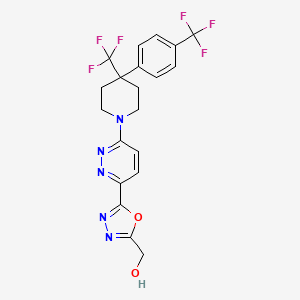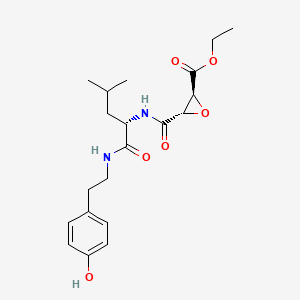
Csf1R-IN-1
Vue d'ensemble
Description
Csf1R-IN-1 is a useful research compound. Its molecular formula is C25H20F3N5O2 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Csf1R-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Csf1R-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microglia Viability and Homeostasis
Csf1R-IN-1, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), plays a crucial role in microglia viability in the adult brain. Elmore et al. (2014) found that extensive treatment with CSF1R inhibitors like Csf1R-IN-1 results in the elimination of about 99% of all microglia brain-wide, indicating that microglia are physiologically dependent on CSF1R signaling. However, mice depleted of microglia showed no behavioral or cognitive abnormalities, suggesting that microglia are not necessary for these functions. Interestingly, the microglia-depleted brain completely repopulates with new microglia within a week of inhibitor cessation, uncovering a microglia progenitor cell in the adult brain (Elmore et al., 2014).
Role in Osteoclasts and Myeloid Cells
Mun et al. (2020) highlighted that CSF1R-mediated signaling is crucial for the survival, function, proliferation, and differentiation of myeloid lineage cells, including osteoclasts, monocytes/macrophages, microglia, Langerhans cells in the skin, and Paneth cells in the intestine. CSF1R is also significant in oocytes and trophoblastic cells in the female reproductive tract and in the maintenance and maturation of neural progenitor cells. Altered CSF1R signaling is implicated in inflammatory, neoplastic, and neurodegenerative diseases, making CSF1R inhibitors promising therapeutic strategies for these conditions (Mun et al., 2020).
Effect on Stem Cell Niche and Intestinal Homeostasis
CSF1R-dependent macrophages influence intestinal epithelial differentiation and homeostasis. Sehgal et al. (2018) demonstrated that CSF1R mRNA expression is restricted to macrophages in the intestinal lamina propria, which are intimately associated with the crypt epithelium. The modification of the phenotype or abundance of these macrophages alters the development of the intestinal epithelium, highlighting the role of CSF1R signaling in colon homeostasis and stem cell gene expression (Sehgal et al., 2018).
Implications in Neurodevelopment and Brain Function
The CSF1R ligands IL-34 and CSF-1 exhibit distinct developmental brain expression patterns and regulate neural progenitor cell maintenance and maturation. Nandi et al. (2012) showed that CSF1R-deficient mice have smaller brains of greater mass, an expansion of lateral ventricle size, atrophy of the olfactory bulb, and failure of midline crossing of callosal axons. This study highlights the role of CSF1R in corticogenesis and neural developmental processes (Nandi et al., 2012).
Propriétés
IUPAC Name |
5-(1-methylpyrazol-4-yl)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O2/c1-15-6-7-21(31-23(34)16-4-3-5-20(9-16)25(26,27)28)10-22(15)32-24(35)18-8-17(11-29-12-18)19-13-30-33(2)14-19/h3-14H,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEXIUCHJUGPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=CC(=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Csf1R-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B8103166.png)
![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)
![4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B8103174.png)
![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8103191.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate](/img/structure/B8103208.png)
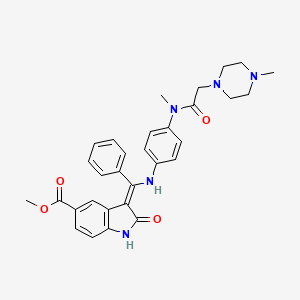

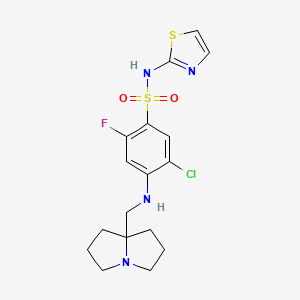
![N-(4-{2-[({1-[2-(Dimethylamino)-2-Oxoethyl]cyclopentyl}acetyl)amino]ethyl}phenyl)-2-Fluoro-Nalpha-[(1-Methyl-1h-Pyrazol-5-Yl)carbonyl]-L-Phenylalaninamide](/img/structure/B8103254.png)
